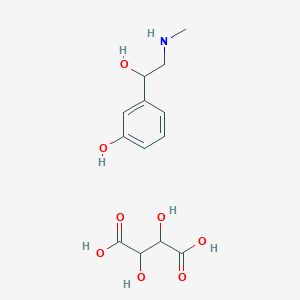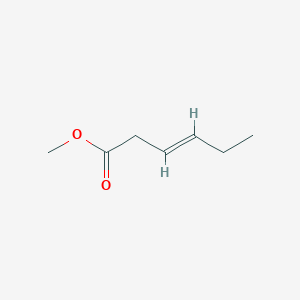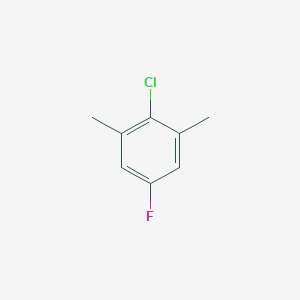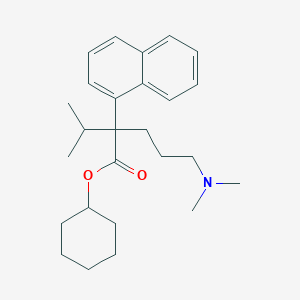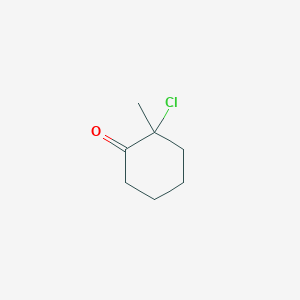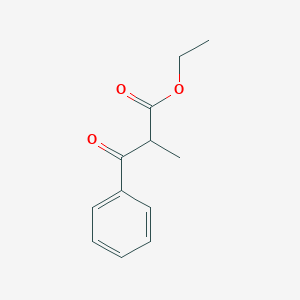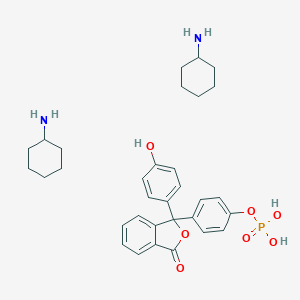
Cyclohexanaminium 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanaminium 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl phosphate is a useful research compound. Its molecular formula is C26H28NO7P and its molecular weight is 497.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to Cyclohexanaminium derivatives have been explored in several studies. For instance, Li, Liang, and Pan (2017) investigated the synthesis and characterized the crystal structure of a cyclohexanaminium compound, focusing on its molecular configuration and hydrogen bond interactions, which may offer insights into the structural properties and potential applications of related compounds (Li, Liang, & Pan, 2017).
Chemical Properties and Reactions
The chemical properties and reactions of cyclohexanaminium derivatives have been a subject of research. For example, the study by Donchak, Kaminskii, and Tilichenko (1986) discussed the reactivity of cyclohexanone in forming various heterocyclic compounds, shedding light on the versatile chemical behavior of cyclohexanaminium-related substances (Donchak, Kaminskii, & Tilichenko, 1986).
Biological Activity and Potential Applications
Serbezeanu et al. (2019) explored the synthesis of phosphoester-substituted compounds related to cyclohexanaminium, examining their antimicrobial effects and potential applications in skin cosmetics and pharmaceuticals. This study highlights the potential biological activity and practical applications of cyclohexanaminium derivatives (Serbezeanu et al., 2019).
Potential for Suicide Inactivation of Enzymes
Wang, Dechert, Jirik, and Withers (1994) synthesized a cyclohexanaminium compound that acts as a time-dependent suicide inactivator of certain enzymes. This research underscores the potential use of cyclohexanaminium derivatives in enzyme inhibition and related therapeutic applications (Wang, Dechert, Jirik, & Withers, 1994).
Mecanismo De Acción
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. The specific pathways affected would depend on the targets with which the compound interacts. For instance, if the compound interacts with UDP-glucuronosyltransferase 1-9 , it could affect glucuronidation, a major pathway in drug metabolism .
Pharmacokinetics
The solubility of the compound in methanol suggests that it may have reasonable bioavailability
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Cyclohexanaminium 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl phosphate' involves multiple steps of chemical reactions.", "Starting Materials": [ "Cyclohexanamine", "4-hydroxybenzaldehyde", "2-hydroxybenzaldehyde", "Phosphoric acid", "Sodium hydroxide", "Sodium chloride", "Ethanol", "Diethyl ether", "Acetic anhydride", "Sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of cyclohexanamine and 4-hydroxybenzaldehyde in ethanol with the presence of sodium hydroxide to form 4-(1-cyclohexylamino-4-hydroxyphenyl)-2-hydroxybenzaldehyde", "Step 2: Cyclization of the product from step 1 in ethanol with the presence of phosphoric acid to form 4-(1-cyclohexylamino-4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenol", "Step 3: Esterification of the product from step 2 with phosphoric acid and acetic anhydride in diethyl ether to form 4-(1-cyclohexylamino-4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl acetate", "Step 4: Hydrolysis of the product from step 3 with the presence of sodium hydroxide to form 4-(1-cyclohexylamino-4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenol", "Step 5: Phosphorylation of the product from step 4 with phosphoric acid and sulfuric acid in diethyl ether to form Cyclohexanaminium 4-(1-(4-hydroxyphenyl)-3-oxo-1,3-dihydroisobenzofuran-1-yl)phenyl phosphate", "Step 6: Purification of the final product by recrystallization using ethanol and drying with magnesium sulfate" ] } | |
Número CAS |
14815-59-9 |
Fórmula molecular |
C26H28NO7P |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
cyclohexanamine;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C20H15O7P.C6H13N/c21-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(22)26-20)14-7-11-16(12-8-14)27-28(23,24)25;7-6-4-2-1-3-5-6/h1-12,21H,(H2,23,24,25);6H,1-5,7H2 |
Clave InChI |
STNSWFKTHDXJJO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)(O)O |
SMILES canónico |
C1CCC(CC1)N.C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OP(=O)(O)O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


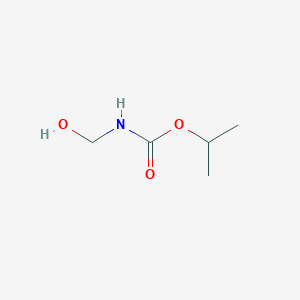
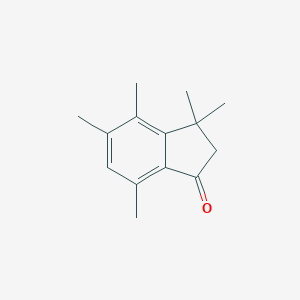

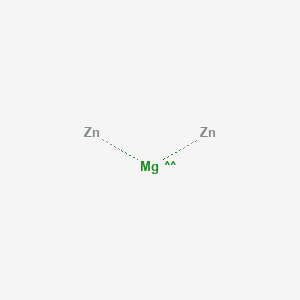
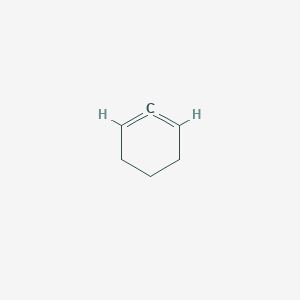
![1-chloro-3-[chloro(phenyl)methyl]benzene](/img/structure/B81777.png)
